![molecular formula C20H16N2O3S B2840811 N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1428375-53-4](/img/structure/B2840811.png)
N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
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Description
N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal dynamics, and signal transduction.
Scientific Research Applications
Organic Synthesis and Reactivity
Heterocyclic compounds, including furan and thiophene derivatives, are pivotal in organic synthesis due to their diverse reactivity and applications. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the potential of furan derivatives in electrophilic substitution reactions (А. Aleksandrov, М. М. El’chaninov, 2017). Similarly, the work on palladium-catalyzed condensation by Lu et al. (2014) highlights the versatility of furan derivatives in forming multisubstituted furans, which are crucial for further chemical transformations (Beili Lu, Junliang Wu, N. Yoshikai, 2014).
Antimicrobial and Antiprotozoal Activities
Compounds featuring furan and thiophene moieties, like the one , often exhibit biological activities. Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles, analogous in structure to the query compound, and tested them for antiprotozoal activities, demonstrating significant potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum (D. A. Patrick, S. Bakunov, S. Bakunova, et al., 2007). This indicates the promise of such compounds in developing new antimicrobial agents.
Anticancer Applications
Heterocyclic compounds are also explored for their anticancer properties. Franchetti et al. (1995) described the synthesis of furanfurin and thiophenfurin, demonstrating their interaction with inosine monophosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis, thus showcasing their potential in cancer treatment (P. Franchetti, L. Cappellacci, M. Grifantini, et al., 1995).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-9-24-14-15)13-17-7-4-10-26-17/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROORVQCNCRXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide |
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